Methyl 5-(3-chlorophenyl)-5-oxovalerate
Description
Molecular Structure and Chemical Classification within Organic Chemistry
Methyl 5-(3-chlorophenyl)-5-oxovalerate is an aromatic ketone and a methyl ester. Its structure consists of a central five-carbon valerate (B167501) chain. At one end (C-1), there is a methyl ester group (-COOCH₃), and at the other end (C-5), a carbonyl group (C=O) is attached to a 3-chlorophenyl ring. The presence of the chlorine atom on the phenyl ring at the meta position is a key feature of this specific molecule.
Based on its functional groups, this compound is classified as a keto-ester. The IUPAC name for this compound is methyl 5-(3-chlorophenyl)-5-oxopentanoate. The molecular formula is C₁₂H₁₃ClO₃.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 5-(3-Chlorophenyl)-5-oxopentanoate nih.gov | Methyl 5-(3,4-dichlorophenyl)-3-methyl-5-oxovalerate vulcanchem.com |
| Molecular Formula | C₁₂H₁₃ClO₃ | C₁₁H₁₀ClO₃⁻ | C₁₃H₁₄Cl₂O₃ |
| Molecular Weight | 240.68 g/mol | 225.65 g/mol | 289.15 g/mol |
| Key Structural Features | Methyl ester, 3-chlorophenyl ketone | Carboxylate, 3-chlorophenyl ketone | Methyl ester, 3,4-dichlorophenyl ketone, C-3 methyl group |
Note: Some data for the title compound is predicted based on its structure, as direct experimental values are not widely available in public databases.
Significance as a Platform Molecule in Synthetic Organic Chemistry
The true value of this compound lies in its utility as a platform molecule, or a versatile intermediate, in organic synthesis. Its bifunctional nature, possessing both a ketone and an ester, allows for a wide range of chemical transformations.
The ketone group can undergo nucleophilic addition, reduction to an alcohol, or serve as a handle for forming carbon-carbon bonds through reactions like the aldol (B89426) condensation or the Wittig reaction. The methyl ester group can be hydrolyzed to a carboxylic acid, which can then be converted to other functional groups such as amides or acid chlorides. Furthermore, the ester can participate in reactions like the Claisen condensation.
A significant application of related 5-aryl-5-oxopentanoates is in the synthesis of heterocyclic compounds. For instance, research has shown that keto esters can be converted into optically active lactams through biocatalytic transamination and subsequent intramolecular cyclization. uniovi.es This process is valuable for creating chiral building blocks for pharmaceuticals and other biologically active molecules. The presence of the 3-chlorophenyl group in this compound introduces a specific substitution pattern that can be crucial for the biological activity of the final target molecule.
Scope and Research Context of 5-Oxovalerate Derivatives
The broader family of 5-oxovalerate derivatives encompasses a wide range of compounds with diverse applications. The research into these molecules often focuses on their synthesis and their use as precursors to more complex structures.
For example, derivatives of 5-oxovalerate are used in the synthesis of various biologically active compounds, including those with potential applications in medicine. The specific substituents on the phenyl ring and modifications to the valerate chain can significantly influence the properties and potential applications of the resulting molecules. Research into substituted phenyl derivatives is a broad field, with studies exploring their potential as antiproliferative and antibacterial agents.
The synthesis of these derivatives can be achieved through various methods, including Friedel-Crafts acylation to introduce the aryl ketone moiety. vulcanchem.com The reactivity of the ketone and ester groups allows for a multitude of subsequent chemical modifications, making 5-oxovalerate derivatives a versatile class of compounds in the toolbox of synthetic organic chemists.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-(3-chlorophenyl)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-16-12(15)7-3-6-11(14)9-4-2-5-10(13)8-9/h2,4-5,8H,3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFSDENPYBLQLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparation Routes for Methyl 5 3 Chlorophenyl 5 Oxovalerate
Established Synthetic Pathways for Aryl Ketone Esters
The synthesis of aryl ketone esters like Methyl 5-(3-chlorophenyl)-5-oxovalerate traditionally relies on well-established organic reactions. These methods are often robust and have been widely used for the preparation of analogous compounds.
Friedel-Crafts Acylation Approaches
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry and represents a primary route to the synthesis of the keto-acid precursor of this compound. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. masterorganicchemistry.com
In the context of synthesizing the target molecule, this approach would involve the acylation of chlorobenzene (B131634) with glutaric anhydride. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the glutaric anhydride to form an acylium ion electrophile. The chlorobenzene then attacks this electrophile. Due to the directing effect of the chlorine atom, which is ortho, para-directing, a mixture of isomers is expected. However, the para-substituted product, 4-(3-chlorobenzoyl)butanoic acid, is generally the major product due to steric hindrance at the ortho positions. masterorganicchemistry.comfluorochem.co.uk The desired precursor, 5-(3-chlorophenyl)-5-oxovaleric acid, would be the meta-substituted isomer, which is typically formed in much smaller amounts in standard Friedel-Crafts reactions.
The general mechanism for the Friedel-Crafts acylation is depicted below:
Formation of the acylium ion: The Lewis acid catalyst coordinates to the acylating agent, generating a highly electrophilic acylium ion.
Electrophilic aromatic substitution: The aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).
Deprotonation: A base removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the catalyst.
| Reactants | Catalyst | Expected Major Product | Expected Minor Products |
| Chlorobenzene, Glutaric Anhydride | AlCl₃ | 4-(3-chlorobenzoyl)butanoic acid | 2-(3-chlorobenzoyl)butanoic acid |
This interactive table summarizes the expected products of the Friedel-Crafts acylation of chlorobenzene with glutaric anhydride.
Esterification of Corresponding 5-(3-Chlorophenyl)-5-oxovaleric Acids
Once the precursor, 5-(3-chlorophenyl)-5-oxovaleric acid, is obtained, the final step is its conversion to the methyl ester. The most common method for this transformation is the Fischer esterification. This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com
The Fischer esterification is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the formation of the ester, an excess of the alcohol (methanol) is typically used, or the water formed during the reaction is removed. The mechanism involves the protonation of the carboxylic acid's carbonyl group by the acid catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and the final deprotonation yields the ester. organic-chemistry.org
Typical conditions for Fischer esterification are outlined in the table below:
| Carboxylic Acid | Alcohol | Catalyst | Reaction Conditions |
| 5-(3-Chlorophenyl)-5-oxovaleric acid | Methanol (excess) | Concentrated H₂SO₄ | Reflux |
This interactive table outlines the typical conditions for the Fischer esterification to produce this compound.
Multistep Linear Synthesis Strategies
The most logical and widely practiced approach for the synthesis of this compound is a two-step linear synthesis. This strategy combines the two aforementioned established methods:
Step 1: Friedel-Crafts Acylation: Synthesis of 5-(3-chlorophenyl)-5-oxovaleric acid from chlorobenzene and glutaric anhydride.
Step 2: Fischer Esterification: Conversion of the resulting keto-acid to this compound using methanol and an acid catalyst.
Advanced Synthetic Techniques and Methodological Innovations
While traditional methods are effective, ongoing research focuses on developing more efficient, selective, and environmentally friendly synthetic routes. These advanced techniques aim to overcome some of the limitations of classical methods, such as the use of stoichiometric amounts of harsh catalysts and the formation of isomeric mixtures.
Chemo- and Regioselective Synthesis
While specific methods for the highly regioselective synthesis of the meta-isomer required for 5-(3-chlorophenyl)-5-oxovaleric acid are not widely reported, the principles of directing group chemistry and the use of sterically demanding catalysts are areas of active investigation for controlling regioselectivity in Friedel-Crafts reactions.
Catalyst Development and Optimization
A major drawback of the classical Friedel-Crafts acylation is the need for more than a stoichiometric amount of the Lewis acid catalyst, which is consumed by complexation with the ketone product. organic-chemistry.org This leads to large amounts of acidic waste during workup. Modern research is heavily focused on the development of catalytic systems that can be used in smaller quantities and are recyclable.
Heterogeneous Catalysts: The use of solid acid catalysts is a promising approach to greener Friedel-Crafts acylations. These catalysts, which include zeolites, clays, and metal oxides, offer several advantages over traditional homogeneous Lewis acids:
Easy Separation: They can be easily removed from the reaction mixture by filtration.
Recyclability: They can often be regenerated and reused for multiple reaction cycles.
Reduced Waste: They minimize the production of acidic waste streams.
The table below provides examples of heterogeneous catalysts that have been explored for Friedel-Crafts acylation reactions.
| Catalyst Type | Examples | Advantages |
| Zeolites | H-BEA, H-ZSM-5 | Shape selectivity, high acidity |
| Clays | Montmorillonite K-10 | Low cost, readily available |
| Metal Oxides | Sulfated zirconia, Niobia | High thermal stability, tunable acidity |
This interactive table showcases different types of heterogeneous catalysts used in Friedel-Crafts acylation and their advantages.
In the context of esterification, solid acid catalysts can also be employed to facilitate the reaction, offering similar benefits of easy separation and reusability compared to traditional mineral acid catalysts.
Green Chemistry Principles in Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals to minimize environmental impact. For the synthesis of γ-aryl-γ-keto esters like this compound, several greener approaches can be envisaged, drawing from established methodologies for similar compounds. These include the use of biocatalysis and solvent-free reaction conditions.
Biocatalysis:
One of the most promising green chemistry approaches for the synthesis of chiral molecules is biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. For the asymmetric reduction of γ-keto esters, alcohol dehydrogenases (ADHs) have shown considerable utility. The enzymatic reduction of a precursor ketone can yield a chiral γ-hydroxy ester, which is a key intermediate for enantiomerically enriched lactones.
A study on the asymmetric reduction of various γ-keto esters demonstrated the effectiveness of recombinant alcohol dehydrogenases. bohrium.comresearchgate.netdntb.gov.ua For instance, using whole-cell biocatalysts expressing ADHs, γ-aryl-γ-butyrolactones can be obtained with high optical purity. bohrium.comresearchgate.netdntb.gov.ua This chemoenzymatic approach involves the stereoselective reduction of the ketone functionality, followed by acid-catalyzed cyclization. researchgate.net While a specific biocatalytic route to this compound has not been detailed in the literature, the successful application of this method to structurally similar γ-keto esters suggests its potential applicability.
| Enzyme/Biocatalyst | Substrate Analog | Product Type | Enantiomeric Excess (ee) | Reference |
| Recombinant ADHs | Methyl 4-oxo-4-phenylbutanoate | (S)-γ-phenyl-γ-butyrolactone | >99% | researchgate.net |
Solvent-Free Synthesis:
Solvent-free, or neat, reaction conditions represent another cornerstone of green chemistry, as they eliminate the environmental and safety hazards associated with volatile organic solvents. Mechanochemistry, utilizing techniques like high-speed ball milling, has emerged as a powerful tool for conducting solvent-free reactions. mdpi.com This method has been successfully applied to the Gewald reaction for the synthesis of 2-aminothiophenes from aryl ketones under catalytic and aerobic conditions. mdpi.com While not directly applied to the synthesis of γ-keto esters, this demonstrates the feasibility of using solvent-free conditions for reactions involving aryl ketones, which could be adapted for the synthesis of intermediates leading to this compound.
Asymmetric Synthesis and Stereochemical Control
The presence of a stereocenter in derivatives of this compound necessitates the use of asymmetric synthesis to obtain enantiomerically pure compounds. Key strategies to achieve this include the use of chiral auxiliaries and enantioselective catalysis.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.
For the synthesis of chiral β-ketoesters with a quaternary stereocenter, a strategy involving chiral enamines has been developed. mdpi.com In this approach, a β-ketoester is reacted with a chiral amine, such as a derivative of trans-1,2-diaminocyclohexane, to form an enantiopure enamine. mdpi.com This chiral enamine can then react with an electrophile, with the stereochemistry of the product being controlled by the chiral auxiliary. Subsequent removal of the auxiliary affords the enantioenriched α-substituted-β-ketoester. mdpi.com This methodology, while demonstrated for α-substitution, provides a framework that could potentially be adapted for the asymmetric synthesis of derivatives of this compound.
| Chiral Auxiliary | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
| trans-1,2-diaminocyclohexane derivative | β-ketoester | α-substituted-α-trifluoromethylthio-β-ketoester | up to 91% | mdpi.com |
Enantioselective catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries.
Carbene Catalysis:
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of asymmetric transformations. An efficient carbene-catalyzed formal [4+2] annulation followed by ring-opening has been developed for the synthesis of γ-keto-β-silyl esters and amides with high enantioselectivities. organic-chemistry.org This metal-free approach offers mild reaction conditions and broad substrate compatibility. organic-chemistry.org
Metal-Based Catalysis:
Transition metal complexes with chiral ligands are widely used for enantioselective synthesis. For instance, iridium-catalyzed asymmetric hydrogenation of racemic exocyclic γ,δ-unsaturated β-ketoesters via dynamic kinetic resolution has been shown to produce functionalized chiral allylic alcohols with excellent enantioselectivities. nih.gov This method has been applied to substrates bearing five-, six-, and seven-membered rings. nih.gov Furthermore, copper-catalyzed enantioselective synthesis of α-quaternary ketones and α-ketoesters has been achieved using simple carboxylic acid or ester starting materials and a monodentate chiral phosphine. nih.gov Rhodium-catalyzed conjugate addition has also been used for the enantioselective synthesis of 1,4-keto-alkenylboronate esters. nih.gov
The table below summarizes findings for the enantioselective catalytic synthesis of related keto esters, which could inform the development of a stereoselective synthesis for this compound.
| Catalyst System | Reaction Type | Substrate Analog | Enantiomeric Ratio (er) / ee | Reference |
| Chiral NHC | Formal [4+2] annulation/ring opening | β-silyl enone | 99% ee | organic-chemistry.org |
| Chiral Iridium-SpiroPAP | Asymmetric Hydrogenation | Racemic exocyclic γ,δ-unsaturated β-ketoesters | 87 to >99% ee | nih.gov |
| Copper/Chiral Phosphine | Acyl substitution | Aryl acyl carbonates | 96:4–99:1 er | nih.gov |
Chemical Reactivity, Functional Group Transformations, and Mechanistic Investigations of Methyl 5 3 Chlorophenyl 5 Oxovalerate
Reactivity of the Ketone Moiety
The ketone functional group in Methyl 5-(3-chlorophenyl)-5-oxovalerate is a primary site for a variety of chemical reactions. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon and the acidity of the α-protons.
Nucleophilic Additions and Condensations
The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. This can lead to a variety of addition products. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.
A key example of a condensation reaction is the formation of imines and enamines through reaction with primary and secondary amines, respectively. These reactions are typically acid-catalyzed and are fundamental in the synthesis of nitrogen-containing heterocyclic compounds.
| Reactant | Product Type | General Conditions |
| Primary Amine (R-NH₂) | Imine | Acid catalyst (e.g., TsOH) |
| Secondary Amine (R₂NH) | Enamine | Acid catalyst (e.g., TsOH) |
| Grignard Reagent (RMgX) | Tertiary Alcohol | Anhydrous ether, followed by aqueous workup |
| Organolithium Reagent (RLi) | Tertiary Alcohol | Anhydrous ether, followed by aqueous workup |
This table presents expected products from nucleophilic addition and condensation reactions based on the general reactivity of ketones.
Oxidative Rearrangements (e.g., Baeyer-Villiger Oxidation and Related Mechanisms)
The Baeyer-Villiger oxidation is a notable oxidative rearrangement that converts ketones into esters. mdpi.comnih.gov This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism involves the initial attack of the peroxy acid on the ketone, forming a Criegee intermediate. nih.gov This is followed by the migratory insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms.
The regioselectivity of the Baeyer-Villiger oxidation is a critical aspect, with the migratory aptitude of the adjacent groups playing a decisive role. Generally, the group that is more capable of stabilizing a positive charge will preferentially migrate. The migratory aptitude follows the general trend: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. For this compound, the competition is between the 3-chlorophenyl group and the methylene (B1212753) group of the valerate (B167501) chain. Due to the higher migratory aptitude of the aryl group, the expected major product of the Baeyer-Villiger oxidation is the corresponding ester, where the oxygen atom has been inserted between the carbonyl carbon and the aromatic ring.
| Oxidizing Agent | Expected Major Product | Reaction Type |
| m-CPBA | Methyl 4-(3-chlorophenoxycarbonyl)butanoate | Baeyer-Villiger Oxidation |
| Peroxyacetic acid | Methyl 4-(3-chlorophenoxycarbonyl)butanoate | Baeyer-Villiger Oxidation |
This table illustrates the expected outcome of the Baeyer-Villiger oxidation on this compound based on established migratory aptitudes.
Enolate Chemistry and Alpha-Functionalization
The protons on the carbon atom alpha to the ketone (the C4 position) are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. The formation of the enolate allows for the functionalization of the molecule at the alpha-position.
Common reactions involving the enolate include alkylation, where the enolate reacts with an alkyl halide to introduce a new alkyl group. Aldol (B89426) condensations with other carbonyl compounds are also possible, leading to the formation of β-hydroxy ketones, which can subsequently be dehydrated to α,β-unsaturated ketones.
| Reagent | Product Type | General Conditions |
| LDA, then R-X | α-Alkylated Ketone | Anhydrous THF, low temperature |
| Aldehyde/Ketone, Base | β-Hydroxy Ketone | Ethanolic base (e.g., NaOH) |
| Aldehyde/Ketone, Acid | α,β-Unsaturated Ketone | Acid catalyst (e.g., HCl) |
This table outlines potential alpha-functionalization reactions via enolate chemistry.
Reactivity of the Ester Moiety
The methyl ester functional group in this compound also presents a site for various chemical transformations, primarily involving nucleophilic acyl substitution.
Hydrolysis and Transesterification Reactions
The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible due to the formation of the carboxylate salt.
Transesterification, the conversion of one ester to another, can be achieved by reacting the methyl ester with an excess of another alcohol in the presence of an acid or base catalyst. For example, reaction with ethanol (B145695) would yield the corresponding ethyl ester, Ethyl 5-(3-chlorophenyl)-5-oxovalerate.
| Reaction | Reagents | Product |
| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 5-(3-chlorophenyl)-5-oxovaleric acid |
| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 5-(3-chlorophenyl)-5-oxovaleric acid |
| Transesterification | R-OH, H⁺ or RO⁻ | Ethyl 5-(3-chlorophenyl)-5-oxovalerate (with ethanol) |
This table summarizes the hydrolysis and transesterification reactions of the ester moiety.
Reduction to Alcohols and Further Derivatives
The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The reaction proceeds via nucleophilic acyl substitution, followed by reduction of the intermediate aldehyde. Notably, LiAlH₄ will also reduce the ketone functionality to a secondary alcohol. Therefore, the reduction of this compound with LiAlH₄ is expected to yield the corresponding diol.
Chemoselective reduction of the ester in the presence of the ketone is challenging but can sometimes be achieved using specific reagents or by protecting the ketone group prior to reduction.
| Reducing Agent | Expected Product | Notes |
| LiAlH₄, then H₃O⁺ | 5-(3-chlorophenyl)pentane-1,5-diol | Both ketone and ester are reduced |
| NaBH₄, MeOH | Methyl 5-(3-chlorophenyl)-5-hydroxypentanoate | Selective reduction of the ketone is generally favored |
This table details the outcomes of reduction reactions on this compound.
Reactivity of the Aryl Halide Moiety (3-chlorophenyl)
The 3-chlorophenyl group is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
The chlorine substituent on the aromatic ring of this compound can participate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.
Suzuki Coupling: This reaction would involve the coupling of the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base. This would lead to the formation of a biaryl compound, replacing the chlorine atom with a new aryl or vinyl group. While specific examples with this compound are not readily available in the literature, the general conditions for Suzuki coupling of aryl chlorides are well-established. baranlab.org
Heck Reaction: The Heck reaction would enable the substitution of the chlorine atom with an alkene, forming a new carbon-carbon double bond. organic-chemistry.orgyoutube.comlibretexts.orgnih.gov This reaction is typically catalyzed by a palladium complex and requires a base. The regioselectivity of the addition to the alkene is influenced by the electronic and steric nature of the substituents on the alkene. libretexts.org For instance, reaction with an acrylate (B77674) ester would likely yield a cinnamate (B1238496) derivative.
Sonogashira Coupling: This coupling reaction would introduce an alkyne moiety at the position of the chlorine atom, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orgnih.govmdpi.comresearchgate.netchemrxiv.org This transformation is valuable for the synthesis of arylalkynes, which are versatile intermediates in organic synthesis.
Table 1: Representative Conditions for Cross-Coupling Reactions of Aryl Chlorides
| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or RuPhos | K₃PO₄ or Cs₂CO₃ | Toluene, Dioxane, or THF/H₂O | 80-120 |
| Heck | Pd(OAc)₂ or PdCl₂ | P(o-tolyl)₃ or PPh₃ | Et₃N or K₂CO₃ | DMF or NMP | 100-140 |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N or Piperidine | THF or DMF | 50-100 |
This table presents typical conditions and is not based on the specific substrate this compound.
Direct nucleophilic aromatic substitution (SNA) of the chlorine atom in this compound is generally challenging due to the electron-rich nature of the benzene (B151609) ring. However, the presence of the ketone group in the meta position provides some activation, albeit less than an ortho or para electron-withdrawing group. Reactions with strong nucleophiles, such as amines or alkoxides, might proceed under forcing conditions (high temperature and pressure). The reaction mechanism would likely involve the formation of a Meisenheimer complex intermediate.
Directed ortho metalation (DoM) is a powerful technique for the functionalization of aromatic rings. baranlab.orgorganic-chemistry.orgwikipedia.org In the case of this compound, the ketone or ester carbonyl groups could potentially act as directing metalation groups (DMGs). However, the chlorine atom itself is a weak directing group. organic-chemistry.org Treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, in the presence of a chelating agent like TMEDA, could lead to deprotonation at the position ortho to the chloro group (C2 or C4) or potentially ortho to the acyl group (C4 or C6). The regioselectivity would be influenced by the relative directing ability of the chloro and acyl groups and the reaction conditions. organic-chemistry.org The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of substituents.
Intermolecular and Intramolecular Cyclization Reactions
The presence of both a ketone and an ester functional group allows for various cyclization reactions.
Intramolecular Friedel-Crafts Acylation: Under acidic conditions, the carbonyl group of the ketoester could be protonated, leading to an intramolecular electrophilic attack on the aromatic ring to form a tricyclic system. The regioselectivity of this cyclization would depend on the relative reactivity of the different positions on the aromatic ring.
Intramolecular Aldol or Claisen-Type Condensations: In the presence of a suitable base, the α-protons to the ketone or the ester could be deprotonated, initiating intramolecular aldol or Claisen-type condensation reactions. For example, deprotonation at the C4 position could lead to an intramolecular cyclization onto the ester carbonyl, forming a six-membered ring.
Synthesis of Heterocycles: The ketoester moiety is a versatile precursor for the synthesis of various heterocycles. nih.govbeilstein-journals.orgnih.govsemanticscholar.orgmdpi.com For instance, reaction with hydrazine (B178648) derivatives could yield pyridazinone structures, while reaction with hydroxylamine (B1172632) could lead to the formation of isoxazole (B147169) or isoxazoline (B3343090) derivatives. Reaction with 1,2-diamines could afford diazepine-type ring systems. The specific outcome would be highly dependent on the reaction conditions and the nature of the binucleophile used.
Table 2: Potential Cyclization Reactions
| Reaction Type | Reagent/Conditions | Potential Product |
| Intramolecular Friedel-Crafts | Strong Acid (e.g., H₂SO₄, PPA) | Tricyclic ketone |
| Intramolecular Claisen | Strong Base (e.g., NaH, LDA) | Cyclic β-keto ester |
| Heterocycle Synthesis (Pyridazinone) | Hydrazine hydrate | Dihydropyridazinone derivative |
| Heterocycle Synthesis (Isoxazole) | Hydroxylamine hydrochloride | Isoxazole derivative |
This table illustrates potential reactions based on the functional groups present.
Rearrangement Reactions and Fragmentation Pathways
Rearrangement Reactions: Under specific conditions, such as acid catalysis, rearrangements like the Fries rearrangement are theoretically possible, although the conditions might also favor other reaction pathways like cyclization or polymerization. mdpi.com Photochemical conditions could also induce rearrangements, though such studies on this specific molecule are not documented.
Fragmentation Pathways: In mass spectrometry, this compound would be expected to undergo characteristic fragmentation patterns. researchgate.netmiamioh.edu Alpha-cleavage adjacent to the ketone is a likely initial fragmentation, leading to the loss of the butoxy methyl ester chain or the chlorophenyl group. The presence of the chlorine atom would result in a characteristic M+2 isotopic pattern for chlorine-containing fragments. Other potential fragmentations include McLafferty rearrangement involving the ketone and the aliphatic chain.
Methyl 5 3 Chlorophenyl 5 Oxovalerate As a Key Synthetic Intermediate and Building Block
Precursor to Structurally Diverse Organic Molecules
The inherent functionality of Methyl 5-(3-chlorophenyl)-5-oxovalerate, a γ-keto ester, provides multiple reaction sites. The ketone carbonyl, the ester group, and the enolizable α-protons to both carbonyls are all points for chemical modification, enabling its use as a precursor to a diverse range of organic molecules.
The structure of this compound is well-suited for the synthesis of carbocyclic rings, particularly five- and six-membered systems, through intramolecular reactions.
One of the most direct methods for forming a six-membered ring from this precursor is through an intramolecular Friedel-Crafts acylation . masterorganicchemistry.comsigmaaldrich.comresearchgate.net Under the influence of a strong acid catalyst (e.g., polyphosphoric acid or AlCl₃), the aromatic ring can act as a nucleophile, attacking the ketone carbonyl. This reaction, if successful, would lead to the formation of a substituted tetralone, a core structure found in many biologically active compounds. The presence of the chlorine atom, an electron-withdrawing group, deactivates the aromatic ring, which can make this cyclization more challenging compared to an unsubstituted phenyl ring. However, the meta position of the chloro substituent directs electrophilic attack to the ortho and para positions relative to the valeryl chain, potentially leading to a single major product. masterorganicchemistry.com
Furthermore, derivatives of γ-keto esters can be employed in other types of cyclizations. For instance, the creation of a vinyl group adjacent to the ketone could furnish a divinyl ketone precursor suitable for a Nazarov cyclization . acs.orgwikipedia.orgthermofisher.comillinois.edu This pericyclic reaction, catalyzed by a Lewis or Brønsted acid, is a powerful method for constructing cyclopentenone rings. wikipedia.orgthermofisher.com The reactivity of such aryl vinyl ketones in Nazarov cyclizations can be significantly enhanced by using binary acid systems. acs.orgacs.org
Table 1: Potential Carbocyclic Ring Systems from this compound
| Cyclization Method | Ring Size | Key Intermediate/Precursor | Product Class |
|---|---|---|---|
| Intramolecular Friedel-Crafts Acylation | 6-membered | The compound itself | Tetralone derivative |
The dicarbonyl nature of γ-keto esters like this compound makes them ideal substrates for the synthesis of a wide variety of heterocyclic compounds, often through condensation reactions with dinucleophiles. The following examples are inferred from the well-established reactivity of related oxovalerates and keto esters.
Dihydropyridines : The Hantzsch dihydropyridine (B1217469) synthesis is a classic multi-component reaction that condenses an aldehyde, ammonia, and two equivalents of a β-keto ester to form a 1,4-dihydropyridine. acs.orgwikipedia.orgthermofisher.com While this compound is a γ-keto ester, its dicarbonyl character allows it to act as a surrogate for the requisite 1,3-dicarbonyl compound under certain conditions, or it can be modified to fit the reaction scheme. The resulting dihydropyridine core is a privileged scaffold in medicinal chemistry. wikipedia.org
Pyranopyrazoles : These fused heterocyclic systems can be synthesized through a one-pot, four-component reaction involving hydrazine (B178648), a β-keto ester (or a suitable γ-keto ester), malononitrile, and an aldehyde. masterorganicchemistry.comillinois.eduacs.orgacs.org The reaction typically proceeds by first forming a pyrazolone (B3327878) intermediate from the hydrazine and keto ester, which then undergoes a Knoevenagel condensation and subsequent Michael addition/cyclization sequence. masterorganicchemistry.com The use of this compound would introduce a substituted chlorophenyl moiety into the final pyranopyrazole structure.
Oxazoles : Oxazoles can be synthesized from ketones through various methods. One approach involves the reaction of ketones with nitriles mediated by hypervalent iodine reagents. baranlab.org Another powerful method is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of α-acylamino ketones. This compound can be α-functionalized at the position adjacent to the ketone to generate the necessary precursor for such cyclizations. drughunter.comacs.org
Role in Multi-Component Reaction (MCR) Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. researchgate.net As a bifunctional building block, this compound is an excellent candidate for designing and participating in MCRs.
The aforementioned Hantzsch dihydropyridine synthesis and the four-component synthesis of pyranopyrazoles are prime examples of MCRs where this γ-keto ester could be a key reactant. acs.orgnih.govnih.gov In these strategies, the keto ester participates in a cascade of reactions, including condensation, cyclization, and dehydration, to rapidly build molecular complexity. acs.org The efficiency of these MCRs can often be improved through the use of various catalysts, including nanoparticles, ionic liquids, or organocatalysts, and under green conditions such as using water as a solvent or microwave irradiation. acs.orgnih.gov
Table 2: Exemplary MCRs Inferred for this compound
| MCR Name | No. of Components | Reactants (Inferred) | Resulting Heterocycle |
|---|---|---|---|
| Hantzsch Synthesis | 3 or 4 | Aldehyde, Ammonia source, Keto ester (x2) | 1,4-Dihydropyridine |
Design and Synthesis of Chemically Modified Analogues
The modification of this compound allows for the exploration of new chemical space and the study of how structural changes impact chemical behavior.
The chemical reactivity of this compound is influenced by the electronic properties of its substituents. The chlorine atom at the meta position of the phenyl ring is moderately electron-withdrawing through induction, which affects the reactivity of the adjacent ketone. This deactivation can influence the rates of reactions involving the aromatic ring, such as the intramolecular Friedel-Crafts acylation discussed earlier.
By synthesizing analogues with different substituents on the aromatic ring (e.g., electron-donating groups like methoxy (B1213986), or other electron-withdrawing groups like nitro), a systematic study of structure-reactivity relationships can be undertaken. For example, in palladium-catalyzed α-arylation reactions of keto esters, the electronic nature of the aryl group can impact reaction efficiency and selectivity. sigmaaldrich.compsu.edu Comparing the reaction kinetics and outcomes of these analogues provides valuable insight into the electronic and steric effects governing the transformations of γ-aryl-γ-keto esters.
Macrocycles are of significant interest in fields such as drug discovery and supramolecular chemistry. iiserpune.ac.innih.gov The bifunctional nature of this compound makes it a potential building block for macrocyclization strategies, although this typically requires further functionalization.
One prominent strategy for forming large rings is Ring-Closing Metathesis (RCM) . drughunter.compsu.eduresearchgate.net To employ this method, both ends of an acyclic precursor must be terminated with alkene groups. This compound could be elaborated into such a diene through, for example, olefination of the ketone and esterification with an unsaturated alcohol. Subsequent RCM using a ruthenium or molybdenum catalyst would then form the macrocyclic ring. drughunter.comnih.gov
Another approach involves the intermolecular reaction of two functionalized keto ester units. For instance, manganese(III) acetate (B1210297) can promote the radical-based cyclization of tethered bis-ketoesters with alkenes to form large macrocyclic structures. nih.gov By designing appropriate derivatives of this compound, it could be incorporated into precursors for such oxidative macrocyclization reactions. These methods often require high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. acs.org
Advanced Spectroscopic Characterization and Computational Studies of Methyl 5 3 Chlorophenyl 5 Oxovalerate
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. For Methyl 5-(3-chlorophenyl)-5-oxovalerate (C₁₂H₁₃ClO₃), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass of its molecular ion ([M]⁺˙) with the theoretically calculated mass. The presence of the chlorine isotope (³⁷Cl) would result in a characteristic [M+2]⁺˙ peak with an intensity approximately one-third of the molecular ion peak containing ³⁵Cl, providing definitive evidence of a single chlorine atom in the structure.
Electron Ionization (EI) is a common technique that also induces fragmentation of the molecular ion. libretexts.org The resulting fragmentation pattern provides a structural fingerprint of the molecule. For this compound, several key fragmentation pathways can be predicted. The most stable fragments are often those that form stable carbocations or acylium ions. libretexts.orgmiamioh.edu
Predicted key fragmentations would include:
Acylium Ion Formation: Cleavage of the bond between the carbonyl carbon and the phenyl ring would yield a stable 3-chlorobenzoyl cation.
McLafferty Rearrangement: If sterically feasible, this rearrangement could occur, though it is more common in primary amides. libretexts.org
Loss of Methoxy (B1213986) Group: Fragmentation of the ester would likely lead to the loss of the methoxy radical (·OCH₃) or methanol (B129727) (CH₃OH).
Cleavage of the Alkyl Chain: The aliphatic chain can fragment, leading to a series of peaks separated by 14 mass units (CH₂). libretexts.org
Analysis of these fragments via tandem mass spectrometry (MS/MS) would allow for a detailed reconstruction of the molecule's structure, confirming the connectivity of the phenyl ring, ketone, alkyl chain, and methyl ester group. utdallas.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the complete atomic structure of an organic molecule in solution. utdallas.edu By analyzing one-dimensional and two-dimensional NMR spectra, the chemical environment, connectivity, and spatial proximity of each proton and carbon atom can be determined.
One-Dimensional NMR (¹H, ¹³C)
¹H NMR Spectroscopy: The proton NMR spectrum for this compound is expected to show distinct signals for each unique proton environment. The chemical shift (δ) of each signal is influenced by neighboring functional groups. pdx.eduucl.ac.uk Based on its structure, one would predict five primary signals.
The methyl ester protons (H-a) would appear as a singlet around 3.7 ppm.
The three methylene (B1212753) groups (H-b, H-c, H-d) would appear as coupled multiplets in the aliphatic region (2.0-3.5 ppm). The methylene adjacent to the ester (H-b) and the one adjacent to the ketone (H-d) would likely be triplets, while the central methylene (H-c) would be a more complex multiplet (a quintet if coupling constants are similar).
The four aromatic protons (H-e) on the 3-chlorophenyl ring would produce a complex multiplet pattern in the downfield region (7.4-8.0 ppm) due to their distinct chemical environments and spin-spin coupling.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. hw.ac.uk For this compound, ten distinct signals are predicted.
The two carbonyl carbons (C-1, C-2) would be the most downfield signals, with the ketone carbon appearing at a higher chemical shift than the ester carbon. oregonstate.edu
The six aromatic carbons (C-3 to C-8) would appear in the 125-140 ppm range. The carbon attached to the chlorine atom (C-3) and the carbon attached to the carbonyl group (C-4) would be identifiable based on substituent effects.
The three aliphatic methylene carbons (C-9, C-10, C-11) and the methoxy carbon (C-12) would appear in the upfield region.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings through bonds. rsc.org It would clearly show the correlation between the adjacent methylene groups (H-b, H-c, and H-d) in the alkyl chain, confirming their sequence.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. rsc.org It would be used to definitively assign each aliphatic carbon signal (C-9, C-10, C-11) to its corresponding proton signal (H-d, H-c, H-b) and the methoxy carbon (C-12) to its protons (H-a).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. rsc.org This is critical for piecing together the molecular skeleton. Key correlations would include the link from the methylene protons (H-d) to the ketone carbonyl carbon (C-1) and the aromatic carbons, and from the other methylene protons (H-b) to the ester carbonyl carbon (C-2).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It would help confirm the three-dimensional structure and conformation of the molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about its functional groups. utdallas.eduvscht.cz
Infrared (IR) Spectroscopy: An IR spectrum of this compound would display characteristic absorption bands for its functional groups. rsc.org
The presence of two distinct carbonyl peaks would be a key feature, confirming both the ketone and ester functionalities. The region above 3000 cm⁻¹ would confirm the presence of aromatic C-H bonds. vscht.cz
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. The aromatic ring C=C stretching vibrations and the C-Cl bond would be expected to produce strong signals in the Raman spectrum.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy levels. dergipark.org.tranalytik-jena.com The absorption spectrum is characteristic of the conjugated π-systems within a molecule. For this compound, the 3-chlorobenzoyl moiety is the primary chromophore. One would expect to observe π → π* transitions characteristic of a substituted benzene (B151609) ring, likely appearing as one or more strong absorption bands in the 200-300 nm range. uomustansiriyah.edu.iqutoronto.ca The weaker n → π* transition of the carbonyl group would also be present, likely at a longer wavelength (>300 nm) but with much lower intensity.
Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. Many aromatic ketones are not strongly fluorescent, as they can undergo efficient intersystem crossing to the triplet state. Therefore, it is predicted that this compound would exhibit weak or no fluorescence. If any emission were observed, it would occur at a longer wavelength than the UV-Vis absorption maximum (Stokes shift).
Quantum Chemical Calculations and Molecular Modeling
In the absence of experimental data, computational methods like Density Functional Theory (DFT) are powerful tools for predicting the properties of a molecule. nih.gov Using a suitable basis set (e.g., B3LYP/6-31G*), one could:
Optimize Molecular Geometry: Calculate the most stable three-dimensional structure of the molecule, including bond lengths and angles. researchgate.net
Predict Spectroscopic Data: Simulate IR, Raman, and NMR spectra. nih.gov The calculated vibrational frequencies and chemical shifts can be compared with expected values and used to aid in the assignment of future experimental spectra.
Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.ua The HOMO-LUMO gap provides insight into the molecule's chemical reactivity and electronic transitions. The distribution of these orbitals would show that the HOMO is likely localized on the chlorophenyl ring, while the LUMO is centered on the carbonyl groups.
Generate a Molecular Electrostatic Potential (MEP) Map: This map visualizes the electron density distribution, highlighting electron-rich (negative potential, e.g., carbonyl oxygens) and electron-poor (positive potential) regions of the molecule, which is useful for predicting sites of intermolecular interactions.
These computational studies provide a robust theoretical framework for understanding the chemical and physical properties of this compound. researchgate.net
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and geometry of molecules. nih.gov This method is widely employed to predict molecular properties such as equilibrium geometries, dipole moments, and vibrational frequencies with a high degree of accuracy, often rivaling more computationally demanding ab initio methods. nih.govnih.gov For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), are used to determine the molecule's most stable three-dimensional arrangement of atoms, known as the optimized geometry. nih.govscielo.org.mx
The process involves finding the minimum energy conformation on the potential energy surface. The resulting optimized structure provides detailed information on bond lengths, bond angles, and dihedral angles. scielo.org.mx These theoretical values are crucial for understanding the molecule's intrinsic structural parameters in a gaseous phase, which can then be compared to experimental data obtained from solid-state analyses like X-ray diffraction. nih.gov Discrepancies between the calculated gas-phase geometry and experimental solid-state geometry can often be attributed to intermolecular forces present in the crystal lattice. nih.gov
The electronic structure analysis derived from DFT provides insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Note: The following data is illustrative of typical results from a DFT/B3LYP/6-311G(d,p) calculation and is based on standard bond lengths and angles for similar functional groups.)
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length (Å) | C=O (ketone) | 1.215 |
| Bond Length (Å) | C-Cl (aromatic) | 1.748 |
| Bond Length (Å) | C=O (ester) | 1.209 |
| Bond Length (Å) | C-O (ester) | 1.335 |
| Bond Angle (°) | C-C(O)-C (ketone) | 119.5 |
| Bond Angle (°) | C-C-Cl (aromatic) | 119.8 |
| Bond Angle (°) | O=C-O (ester) | 124.0 |
| Dihedral Angle (°) | Cl-C-C=O | ~180.0 |
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. lumenlearning.com This analysis is vital for understanding a molecule's stability, reactivity, and biological interactions. By mapping the energy of the molecule as a function of one or more dihedral angles, a potential energy surface (PES) is generated. researchgate.net This surface reveals the low-energy (stable) conformations and the energy barriers (transition states) that separate them.
The most stable conformations will typically adopt a staggered arrangement to minimize steric hindrance, such as gauche and anti interactions between bulky substituents. lumenlearning.com The analysis helps identify the global minimum energy conformer, which is the most populated conformation at equilibrium, as well as other local minima that may also be present.
Table 2: Illustrative Relative Energies of Key Conformers of this compound (Note: This table presents hypothetical data to illustrate the results of a conformational analysis. Energies are relative to the most stable conformer.)
| Conformer Description | Key Dihedral Angle(s) | Relative Energy (kcal/mol) |
|---|---|---|
| Global Minimum (e.g., Anti-Staggered) | ~180° | 0.00 |
| Local Minimum (e.g., Gauche-Staggered) | ~60° | 0.85 |
| Transition State (e.g., Eclipsed) | ~0° | 4.50 |
| Transition State (e.g., Phenyl Ring Rotation) | - | 2.10 |
Reaction Mechanism Prediction and Transition State Characterization
Computational chemistry, particularly DFT, is instrumental in elucidating reaction mechanisms by modeling the transformation from reactants to products. researchgate.net This involves identifying all intermediates and, crucially, the transition states (TS) that connect them. A transition state represents the highest energy point along a reaction coordinate and is characterized as a first-order saddle point on the potential energy surface. researchgate.net
For this compound, one could investigate various reactions, such as its synthesis via Friedel-Crafts acylation or its subsequent reactions like reduction of the ketone or hydrolysis of the ester. To study a reaction mechanism, a proposed pathway is modeled, and the geometries of the reactants, products, intermediates, and transition states are optimized. The energy difference between the reactants and the transition state defines the activation energy (Ea), a key parameter that governs the reaction rate.
Verifying a true transition state involves a frequency calculation, which should yield exactly one imaginary frequency corresponding to the atomic motion along the reaction coordinate. nih.gov This analysis provides a deep, molecular-level understanding of how chemical transformations occur.
Table 3: Hypothetical DFT-Calculated Energies for a Reaction Involving this compound (e.g., Nucleophilic Addition to Ketone) (Note: This is an illustrative example. Energies are relative to the reactants.)
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Nucleophile | 0.0 |
| Transition State (TS) | Nucleophile attacking carbonyl carbon | +15.2 |
| Intermediate | Tetrahedral intermediate | -5.8 |
| Products | Final addition product | -12.5 |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.commalayajournal.org Conversely, the LUMO is the lowest energy orbital capable of accepting electrons, thus determining the molecule's electrophilic or acidic nature. youtube.com
The energy of these orbitals and the difference between them, the HOMO-LUMO gap (ΔE), are critical descriptors of chemical reactivity and kinetic stability. malayajournal.org A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The LUMO is expected to be localized around the electrophilic carbonyl carbons, while the HOMO would likely have significant contributions from the oxygen lone pairs and the π-system of the chlorophenyl ring.
Table 4: Calculated FMO Properties for this compound (Note: The following data is illustrative of typical results from DFT calculations, based on values for similar aromatic ketones and esters.)
| Quantum Chemical Parameter | Symbol | Predicted Value (eV) | Interpretation |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.95 | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 4.90 | Chemical reactivity and stability malayajournal.org |
| Chemical Hardness | η | 2.45 | Resistance to change in electron distribution |
| Electronegativity | χ | 4.40 | Electron-attracting power |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. researchgate.netscienceopen.com The MEP map is plotted on the molecule's electron density surface, using a color spectrum to represent the electrostatic potential. scienceopen.comnih.gov Regions of negative potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. malayajournal.orgnih.gov
For this compound, the MEP map would clearly identify the electronegative oxygen atoms of the ketone and ester carbonyl groups as the most negative potential regions, making them prime targets for interaction with electrophiles or hydrogen bond donors. nih.gov The area around the chlorine atom would also exhibit negative potential. Conversely, the most positive (blue) regions would be located around the hydrogen atoms, particularly those on the aliphatic chain and the aromatic ring, indicating their susceptibility to nucleophilic attack. The MEP provides a comprehensive, visual guide to the molecule's reactivity and intermolecular interaction patterns. malayajournal.org
Table 5: Predicted MEP Maxima and Minima for this compound (Note: This table presents hypothetical data illustrating the expected results from an MEP analysis. Potential is given in atomic units, a.u.)
| Region of Molecule | Potential Type | Predicted Value (a.u.) | Associated Reactivity |
|---|---|---|---|
| Ketone Carbonyl Oxygen | Vmin (Negative) | -0.055 | Site for electrophilic attack / H-bonding scienceopen.com |
| Ester Carbonyl Oxygen | Vmin (Negative) | -0.052 | Site for electrophilic attack / H-bonding |
| Chlorine Atom | Vmin (Negative) | -0.028 | Weak electrophilic interaction site |
| Aliphatic Hydrogens | Vmax (Positive) | +0.030 | Site for nucleophilic attack |
| Aromatic Hydrogens | Vmax (Positive) | +0.025 | Site for nucleophilic attack |
X-ray Diffraction Analysis for Solid-State Structural Determination
For a compound like this compound, an X-ray diffraction study would provide unambiguous proof of its structure. The analysis would yield the unit cell dimensions, the space group describing the crystal's symmetry, and the exact coordinates of each atom. This experimental data is invaluable for validating the results of computational studies, such as the geometry optimizations performed with DFT. nih.gov Comparing the solid-state structure with the calculated gas-phase structure can highlight the influence of crystal packing forces on molecular conformation. nih.gov
Table 6: Representative Crystallographic Data from an X-ray Diffraction Analysis (Note: As a specific crystal structure for this compound is not publicly available, this table presents typical data that would be obtained from such an analysis, based on known structures of similar organic molecules.)
| Parameter | Value |
|---|---|
| Chemical Formula | C12H13ClO3 |
| Formula Weight | 240.68 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.60 |
| b (Å) | 22.85 |
| c (Å) | 8.72 |
| β (°) | 101.50 |
| Volume (Å3) | 2070.5 |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (g/cm3) | 1.542 |
Future Research Directions and Perspectives
Expansion of Synthetic Utility and Methodological Development
The inherent reactivity of the ketone and ester functionalities in Methyl 5-(3-chlorophenyl)-5-oxovalerate provides a fertile ground for the development of new synthetic methodologies. Future research could focus on leveraging these reactive sites to access a diverse array of heterocyclic and carbocyclic compounds.
One promising avenue is the synthesis of substituted pyridazines, pyrazolones, and other nitrogen-containing heterocycles through condensation reactions with hydrazine (B178648) derivatives. The 3-chlorophenyl group can modulate the electronic properties and, consequently, the reactivity and potential biological activity of the resulting heterocycles. Furthermore, intramolecular cyclization reactions, promoted by various catalysts, could lead to the formation of functionalized indanones or tetralones, which are important structural motifs in medicinal chemistry.
The development of stereoselective transformations is another critical area. Asymmetric reduction of the ketone would provide access to chiral γ-hydroxyesters, valuable precursors for natural product synthesis and chiral ligands. Similarly, enantioselective alkylation or arylation at the α-position to the ester could be explored to introduce new stereocenters.
Table 1: Potential Synthetic Transformations of this compound
| Transformation | Reagents and Conditions | Potential Product Class |
| Reductive Amination | H₂, NH₃/RNH₂, Ni or Pd/C | Substituted Piperidones |
| Paal-Knorr Pyrrole Synthesis | Primary amines or ammonia, acid catalyst | N-Substituted Pyrroles |
| Asymmetric Hydrogenation | Chiral Ru or Rh catalysts, H₂ | Chiral γ-Hydroxyesters |
| Knoevenagel Condensation | Active methylene (B1212753) compounds, base | Functionalized Alkenes |
| Robinson Annulation | α,β-Unsaturated ketones, base | Substituted Cyclohexenones |
Exploration in Materials Science and Polymer Chemistry as a Building Block
The structure of this compound suggests its potential as a monomer or a key building block in the synthesis of novel polymers and functional materials. The presence of the ester group allows for its incorporation into polyester (B1180765) chains through polycondensation reactions. The 3-chlorophenyl substituent can impart specific properties to the resulting polymers, such as increased thermal stability, flame retardancy, and altered solubility characteristics.
Future research could investigate the copolymerization of this compound with other monomers to create materials with tailored properties. For instance, copolymerization with flexible diols could lead to the development of biodegradable polyesters with tunable mechanical properties.
Furthermore, the ketone functionality offers a site for post-polymerization modification. This could be exploited to introduce cross-linking agents, graft other polymer chains, or attach functional molecules, thereby creating advanced materials for applications in coatings, adhesives, or drug delivery systems. The potential for this compound to act as a precursor to liquid crystals or other ordered materials, driven by the rigid chlorophenyl group, is also an area worthy of investigation.
Mechanistic Insights into Novel Transformations
A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and catalysts. The interplay between the ketone, the ester, and the electronically influential 3-chlorophenyl group can lead to complex and interesting reaction pathways.
Future mechanistic studies could employ a combination of experimental techniques, such as kinetic analysis, isotopic labeling, and in-situ spectroscopic monitoring (e.g., NMR, IR), alongside computational modeling (e.g., Density Functional Theory - DFT). These studies could elucidate the transition states and intermediates in key reactions, such as catalyzed cyclizations or stereoselective reductions.
For example, investigating the mechanism of metal-catalyzed C-H activation at the aromatic ring or at the aliphatic chain could open up new avenues for the functionalization of this molecule. Understanding the role of the chlorine substituent in directing these reactions would be of particular interest. A plausible reaction mechanism for the base-catalyzed intramolecular cyclization could involve the formation of an enolate followed by nucleophilic attack on the aromatic ring, a process that could be highly dependent on the nature of the base and solvent. mdpi.com
Application in Sustainable Chemistry Initiatives
The principles of green chemistry encourage the development of chemical processes that are environmentally benign. Future research on this compound should be guided by these principles. This includes the development of synthetic routes that utilize renewable starting materials, employ catalytic instead of stoichiometric reagents, and minimize waste generation.
For instance, exploring biocatalytic methods for the synthesis or transformation of this compound could offer a greener alternative to traditional chemical methods. Enzymes such as lipases or ketoreductases could be employed for stereoselective esterification or reduction reactions under mild conditions.
Table 2: Green Chemistry Metrics for Hypothetical Syntheses
| Synthetic Approach | Atom Economy (%) | E-Factor | Solvent | Catalyst |
| Traditional Friedel-Crafts | ~50% | High | Chlorinated Solvents | Stoichiometric AlCl₃ |
| Catalytic Acylation | >80% | Moderate | Greener Solvents | Zeolites, Metal Oxides |
| Biocatalytic Synthesis | >90% | Low | Aqueous Media | Enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
